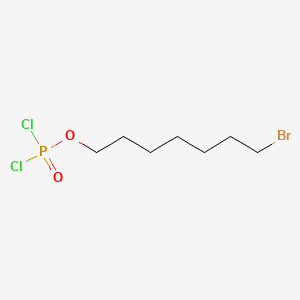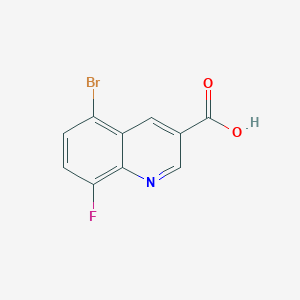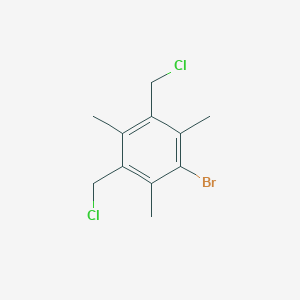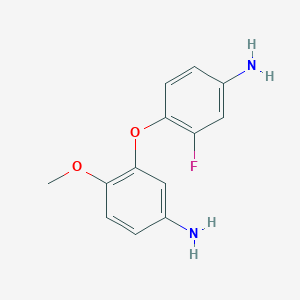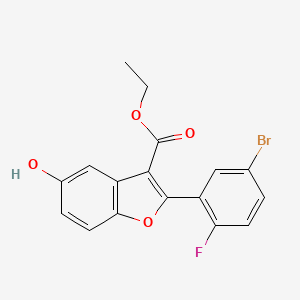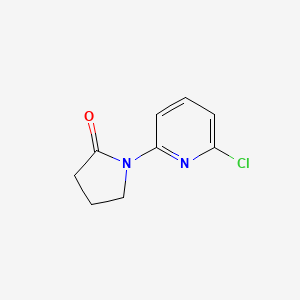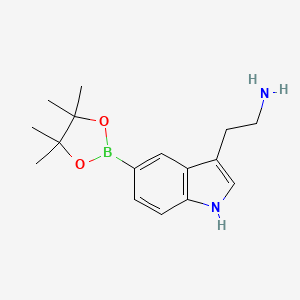![molecular formula C7H13N5 B13697926 1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine](/img/structure/B13697926.png)
1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine is a heterocyclic compound featuring a pyrazole ring substituted with dimethyl groups and a guanidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine typically involves the reaction of 1,3-dimethyl-4-pyrazolecarboxaldehyde with guanidine under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines; reactions often conducted in polar solvents under reflux conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, and in materials science for the synthesis of novel polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-[(1,3-Dimethyl-4-pyrazolyl)methyl]amine: Similar structure but with an amine group instead of guanidine.
1-[(1,3-Dimethyl-4-pyrazolyl)methyl]thiourea: Contains a thiourea moiety instead of guanidine.
1-[(1,3-Dimethyl-4-pyrazolyl)methyl]urea: Features a urea group in place of guanidine.
Uniqueness: 1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine is unique due to the presence of both the pyrazole ring and the guanidine moiety, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H13N5 |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
2-[(1,3-dimethylpyrazol-4-yl)methyl]guanidine |
InChI |
InChI=1S/C7H13N5/c1-5-6(3-10-7(8)9)4-12(2)11-5/h4H,3H2,1-2H3,(H4,8,9,10) |
Clave InChI |
SVMVLKZMHVANJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1CN=C(N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,8-Dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B13697854.png)
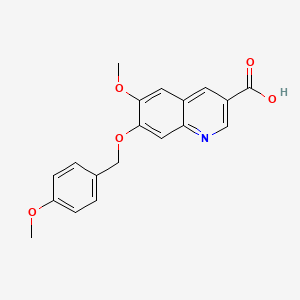
![6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one](/img/structure/B13697863.png)
